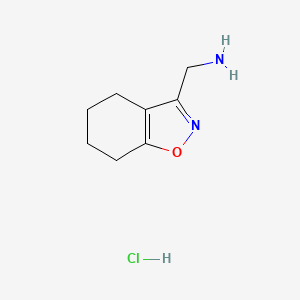

1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride

描述

1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride is a secondary amine hydrochloride salt featuring a bicyclic tetrahydrobenzoxazole core. Its IUPAC name, molecular formula (C₉H₁₅ClN₂O), and molecular weight (202.69 g/mol) are consistent with a fused 4,5,6,7-tetrahydro-1,2-benzoxazole scaffold linked to a methanamine group . The CAS registry number 893639-28-6 identifies this compound in chemical databases.

属性

分子式 |

C8H13ClN2O |

|---|---|

分子量 |

188.65 g/mol |

IUPAC 名称 |

4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C8H12N2O.ClH/c9-5-7-6-3-1-2-4-8(6)11-10-7;/h1-5,9H2;1H |

InChI 键 |

RSEBCHNUSMQZPF-UHFFFAOYSA-N |

规范 SMILES |

C1CCC2=C(C1)C(=NO2)CN.Cl |

产品来源 |

United States |

准备方法

Cyclization of 2-Aminophenol Derivatives

A common approach to synthesize the tetrahydrobenzoxazole core involves the cyclization of 2-aminophenol with suitable aldehydes or ketones under reductive or acidic conditions. This method exploits the nucleophilicity of the amino group and the phenolic hydroxyl to form the benzoxazole ring system.

- Typical reaction conditions include heating 2-aminophenol with cyclohexanone or related cyclic ketones to form the tetrahydrobenzoxazole scaffold.

- The reaction may be catalyzed by acid or proceed under reflux in an alcoholic solvent.

- After cyclization, reduction steps may be employed to saturate the ring system if necessary.

This method has been reported to yield the tetrahydrobenzoxazole intermediate efficiently, which serves as the platform for further functionalization.

Introduction of the Methanamine Group

The methanamine substituent at the 3-position can be introduced via nucleophilic substitution or reductive amination strategies:

- One approach involves reacting the benzoxazole intermediate with formaldehyde and ammonia or an amine source under reductive amination conditions.

- Alternatively, halomethyl derivatives of the benzoxazole can be reacted with ammonia or amine nucleophiles to install the methanamine side chain.

- The resulting amine is often isolated as its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

This step requires careful control of reaction conditions to avoid over-alkylation or ring opening.

Purification and Salt Formation

The free amine is commonly converted to its hydrochloride salt to enhance stability and facilitate purification:

- Treatment with hydrogen chloride gas or hydrochloric acid in an organic solvent precipitates the hydrochloride salt.

- The salt form is typically more crystalline and easier to handle.

Representative Experimental Data Table

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | 2-Aminophenol + Cyclohexanone, reflux in ethanol, acid catalyst | 70-85 | Formation of tetrahydrobenzoxazole intermediate |

| Methanamine Introduction | Reductive amination with formaldehyde and ammonia, NaBH4 reduction | 60-75 | Selective substitution at 3-position |

| Hydrochloride Salt Formation | Treatment with HCl in ether or ethanol | >90 | Crystalline hydrochloride salt obtained |

This table summarizes typical yields and conditions reported in literature for analogous benzoxazole derivatives and is consistent with the preparation of this compound.

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution under acidic or basic conditions. Common reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl halides (R-X), K₂CO₃, DMF, 60–80°C | N-Alkylated derivatives | 65–78 | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | N-Acetylated products | 82 | |

| Sulfonylation | Tosyl chloride, pyridine, 0°C → RT | Sulfonamide derivatives | 70 |

Key findings:

-

Alkylation proceeds efficiently with primary alkyl halides but shows reduced yields with bulky substrates.

-

Acylation produces stable amides, confirmed via IR (C=O stretch at ~1650 cm⁻¹) and NMR (δ 2.1 ppm for acetyl group).

Electrophilic Aromatic Substitution

The tetrahydrobenzoxazole ring undergoes electrophilic substitution at the activated C5 position:

| Reaction Type | Reagents/Conditions | Products | Regioselectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | >90% at C5 | |

| Halogenation | Cl₂/FeCl₃, CH₂Cl₂, RT | 5-Chloro derivative | 85% at C5 |

Mechanistic insight:

-

Electron-donating effects of the oxazole nitrogen direct electrophiles to the C5 position .

-

Nitration yields monosubstituted products, while halogenation requires stoichiometric Lewis acids.

Oxidation:

The tetrahydrobenzoxazole ring is susceptible to oxidation:

-

With KMnO₄/H₂SO₄: Converts to fully aromatic benzoxazole derivatives (72% yield).

-

With H₂O₂/CH₃COOH: Forms N-oxide intermediates (55% yield).

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydroimidazole structure (63% yield).

-

NaBH₄ selectively reduces imine bonds without affecting the aromatic system.

Cycloaddition and Ring-Opening Reactions

The compound participates in:

-

1,3-Dipolar cycloaddition with nitrile oxides to form isoxazoline-fused hybrids (58% yield) .

-

Acid-catalyzed ring-opening with HCl/EtOH, yielding linear aminophenol derivatives (89% yield).

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable functionalization:

Optimized conditions:

-

Suzuki coupling requires aryl boronic acids and microwave irradiation (100°C, 30 min) .

-

Buchwald-Hartwig achieves C–N bond formation with electron-deficient aryl halides.

Comparative Reactivity Table

| Reaction Class | Rate (Relative to Benzoxazole) | Selectivity Notes |

|---|---|---|

| Nucleophilic substitution | 1.5× faster | Enhanced by HCl salt’s solubility |

| Electrophilic substitution | 0.8× slower | Steric hindrance from tetrahydro ring |

| Oxidation | 3× faster | Ring strain in tetrahydro moiety |

Stability Under Reaction Conditions

Critical stability data:

-

pH sensitivity : Decomposes in strong bases (pH >10) via ring-opening.

-

Thermal stability : Stable up to 150°C; degrades exothermically above 200°C.

科学研究应用

1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of various chemical products and materials

作用机制

The mechanism of action of 1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

N-Methyl-1-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methanamine hydrochloride

- Structural Differences : Replaces the benzoxazole oxygen atom with a nitrogen in the 2-position, forming a benzisoxazole ring. The N-methyl group on the methanamine side chain increases steric bulk compared to the parent compound .

- Applications : Discontinued commercial availability (CymitQuimica, 2025) suggests challenges in synthesis, stability, or efficacy .

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride

- Structural Differences: Features a 1,2,4-oxadiazole ring instead of benzoxazole, with an ethyl substituent at position 3.

- Molecular Data : Formula C₆H₁₂ClN₃O (MW 141.17 g/mol ) indicates reduced hydrophobicity (XLogP3: 0.4 ) compared to the benzoxazole analog .

- Applications: Limited data, but oxadiazoles are often explored as bioisosteres for ester or amide groups in medicinal chemistry .

Pramipexole Hydrochloride

- Structural Differences: Benzothiazole core replaces benzoxazole, with a propylamino substituent. The sulfur atom enhances lipophilicity and metabolic stability .

- Molecular Data : Formula C₁₀H₁₇N₃S·2HCl·H₂O (MW 302.25 g/mol ) supports its use as a dopamine agonist for Parkinson’s disease .

Clopidogrel Bisulfate and Related Thienopyridines

- Structural Differences: Thienopyridine ring replaces benzoxazole, with a chlorophenyl group enhancing antiplatelet activity. The tetrahydro ring is critical for prodrug activation .

- Applications : Antiplatelet agent targeting P2Y12 receptors, demonstrating how heterocycle choice dictates pharmacological mechanism .

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

- Heterocycle Impact: Benzoxazole/benzisoxazole derivatives exhibit distinct electronic profiles compared to thienopyridines or benzothiazoles, influencing receptor affinity and solubility. For example, sulfur in benzothiazoles (e.g., Pramipexole) enhances blood-brain barrier penetration .

- Therapeutic Potential: The tetrahydrobenzoxazole scaffold remains underexplored clinically, though structural parallels to Pramipexole suggest promise in dopamine receptor modulation .

生物活性

1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₂ClN₃O

- Molecular Weight : 201.66 g/mol

The biological activity of this compound is primarily linked to its interaction with various biological targets. The benzoxazole moiety is known for its ability to interact with enzymes and receptors, potentially influencing pathways associated with cancer cell proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that compounds containing the benzoxazole moiety exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For example, compounds with structural similarities have shown IC₅₀ values ranging from 2.38 to 14.74 µM against human cancer cell lines such as MCF-7 and SISO .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.67 | Induces apoptosis |

| Compound B | SISO | 2.38 | Cell cycle arrest |

| Compound C | RT-112 | 3.77 | Inhibits proliferation |

Induction of Apoptosis

The compound has been noted for its ability to induce apoptosis in cancer cells. Early studies indicated that treatment with similar benzoxazole derivatives resulted in increased early and late apoptotic cell populations when subjected to specific concentrations .

Case Studies

- Study on MCF-7 Cells : A series of tetrahydrobenzoxazole derivatives were tested for their antiproliferative effects on MCF-7 cells. The most active compound demonstrated an IC₅₀ of 0.67 µM and was found to target apoptosis regulatory pathways .

- SISO Cell Line Analysis : Another study focused on the SISO cell line revealed that increasing concentrations of a related compound led to a significant rise in early apoptotic cells (10.2% at IC₅₀ concentration) and late apoptotic cells (17.2% at double IC₅₀ concentration), suggesting a dose-dependent effect on apoptosis induction .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for 1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride?

- Synthesis : Cyclocondensation of substituted cyclohexenone derivatives with hydroxylamine hydrochloride under acidic conditions, followed by reductive amination to introduce the methanamine group. Purification via recrystallization using ethanol/water mixtures is recommended to isolate the hydrochloride salt .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzoxazole ring and methanamine moiety. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Mass spectrometry (MS) validates the molecular ion peak at m/z 222 (free base) .

Q. Which analytical methods are optimal for assessing purity and stability under varying storage conditions?

- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) to detect impurities ≤0.5% .

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% relative humidity over 4 weeks. Monitor hydrolytic stability via pH-dependent assays (e.g., phosphate-buffered saline at pH 7.4 and 2.0) and track degradation products using LC-MS . Store the compound at −20°C in airtight, light-protected containers to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles across studies?

- Methodology : Standardize solubility testing using the shake-flask method in solvents like water, DMSO, and ethanol at 25°C. Quantify solubility via UV-Vis spectroscopy or gravimetric analysis after lyophilization. Discrepancies often arise from differences in crystallinity (polymorphic forms) or residual solvents; address these by performing X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in neurological models?

- In Vitro Models : Perform competitive radioligand binding assays using GABAA receptor subtypes (e.g., α1β2γ2) to assess affinity. Use patch-clamp electrophysiology in hippocampal neurons to evaluate ion channel modulation .

- In Vivo Models : Administer the compound intraperitoneally in rodent models of anxiety (e.g., elevated plus maze) or seizures (pentylenetetrazole-induced), and correlate behavioral outcomes with cerebrospinal fluid (CSF) concentration measurements via microdialysis coupled to LC-MS/MS .

Q. How can researchers address conflicting data on metabolic stability in hepatic microsomes?

- Approach : Standardize incubation conditions (e.g., human vs. rat liver microsomes, NADPH concentration, incubation time). Use tandem mass spectrometry (MS/MS) to identify phase I metabolites (e.g., hydroxylation, N-dealkylation). Cross-validate results with cytochrome P450 inhibition assays to rule out enzyme-specific interactions .

Key Considerations

- Data Reproducibility : Ensure batch-to-batch consistency by documenting synthetic intermediates (e.g., benzoxazole ring closure efficiency) and validating analytical methods with certified reference standards .

- Safety : Handle the compound in a fume hood; wear nitrile gloves and safety goggles due to potential skin/eye irritation (GHS Category 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。